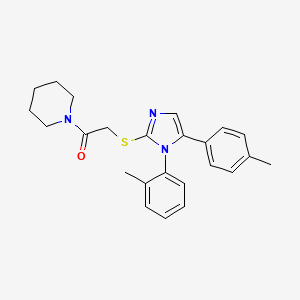

1-(piperidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Description

This compound features a piperidinyl-ethanone backbone linked via a thioether group to a 1H-imidazole ring substituted with ortho-tolyl (o-tolyl) and para-tolyl (p-tolyl) groups. The thioether linkage may influence metabolic stability compared to ether or sulfonyl analogs.

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3OS/c1-18-10-12-20(13-11-18)22-16-25-24(27(22)21-9-5-4-8-19(21)2)29-17-23(28)26-14-6-3-7-15-26/h4-5,8-13,16H,3,6-7,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSBEOGRYOIWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Piperidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, a compound with the molecular formula C24H27N3OS, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C24H27N3OS

- Molecular Weight : 405.6 g/mol

- IUPAC Name : 2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

- Purity : Typically 95% .

The compound contains imidazole and piperidine moieties, which are known to interact with various biological targets. Imidazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer properties through modulation of microtubules and inhibition of kinases . The presence of the piperidine ring is often associated with enhanced bioactivity due to its role in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80–200 |

| Compound 7 | HeLa | 100 |

| Compound 13 | SW480 | 27.42 |

| Compound 13 | HCT116 | 23.12 |

| Compound 13 | Caco-2 | 33.14 |

These compounds were noted for their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of related compounds. For example, certain piperidine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These results suggest that the compound may possess significant antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .

Study on Anticancer Activity

A comprehensive review on imidazole derivatives indicated that modifications on the imidazole ring significantly affect their biological activity. The introduction of specific substituents can enhance potency against various cancer cell lines while minimizing toxicity to normal cells .

Study on Antimicrobial Activity

Research focusing on piperidine derivatives has demonstrated their efficacy in inhibiting bacterial growth, particularly against resistant strains. The structure-activity relationship (SAR) analysis revealed that specific functional groups are crucial for enhancing antibacterial efficacy .

Comparison with Similar Compounds

Tetrazole-Based Ethanone Derivatives (Compounds 22–28 and 7e–7k)

Structural Differences :

- Core Heterocycle: Tetrazole (1H-tetrazol-5-yl) replaces imidazole, altering aromaticity and electronic properties.

- Substituents : Derivatives in and feature aryl (e.g., phenyl, 4-bromophenyl) or benzyl groups instead of o-/p-tolyl. Electron-withdrawing groups (e.g., trifluoromethyl in 7f) or polar sulfonyl-piperazine moieties (e.g., 7e–7k) are common .

Physical Properties :

- Melting points for sulfonyl-piperazine derivatives () range from 123°C to 167°C, influenced by substituent polarity. For example, trifluoromethyl groups (7f: 165–167°C) increase melting points compared to methoxy-substituted analogs (7e: 131–134°C) . The target compound’s melting point is unreported but expected to differ due to its distinct substituents.

Benzimidazole and Thiazole Derivatives ()

Structural Differences :

- Core Structure: Pyrrolidinone () and thiadiazole () replace imidazole, altering ring size and conformational flexibility. Example 74 () features a trifluoromethyl-imidazole, contrasting with the target’s methyl-substituted imidazole .

Electronic Effects :

- The o-/p-tolyl groups in the target compound are electron-donating, while trifluoromethyl (Example 74) is electron-withdrawing.

Sulfonyl-Piperazine Derivatives ()

Key Contrasts :

- Linkage: Sulfonyl groups (e.g., 7e–7k) replace the thioether in the target compound.

- Piperazine vs. Piperidine : Piperazine (7e–7k) introduces an additional nitrogen, altering basicity and solubility profiles.

Research Implications

- Structure-Activity Relationships (SAR) : The imidazole-thioether scaffold may offer unique pharmacokinetic advantages over tetrazole or sulfonyl analogs.

- Synthetic Optimization : Piperidine/piperazine choice and substituent electronic properties (e.g., tolyl vs. trifluoromethyl) are critical for tuning bioactivity.

Q & A

Q. What are the optimal synthetic routes for 1-(piperidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including imidazole ring formation via condensation of glyoxal derivatives with aromatic aldehydes, followed by thioether linkage introduction. Key parameters include:

- Solvent selection : Ethanol or glacial acetic acid is preferred for solubility and stability .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps .

- Purification : Column chromatography or recrystallization (using ethanol or ethyl acetate) ensures purity .

- Catalysts : Acidic conditions (e.g., acetic acid with sodium acetate) accelerate imidazole ring formation .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for o-tolyl and p-tolyl groups), methyl groups (δ 2.3–2.5 ppm), and thioether-linked CH2 (δ 4.7–5.0 ppm) .

- <sup>13</sup>C NMR : Carbonyl (C=O) at δ 190–200 ppm and imidazole carbons at δ 120–150 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]<sup>+</sup>) near m/z 420–450 confirm molecular weight .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What are the primary biological targets hypothesized for this compound, and how can preliminary activity assays be designed?

- Methodological Answer :

- Targets : Likely enzyme inhibitors (e.g., kinases, cytochrome P450) due to imidazole-thioether pharmacophores .

- Assay Design :

- In vitro enzyme inhibition : Use fluorogenic substrates (e.g., ATP analogs for kinases) with IC50 determination .

- Cell viability assays : MTT or resazurin-based protocols for cytotoxicity screening (e.g., cancer cell lines) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or COX-2 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electron density map, particularly around the thioether linkage?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL for anisotropic displacement parameters; constrain sulfur atom positions with DFIX commands .

- Validation : Check for residual density (<0.3 eÅ<sup>−3</sup>) using PLATON or Olex2 .

- Case study : Similar imidazole-thioether structures show planar geometry at the thioether bond, confirmed by torsion angle analysis .

Q. What strategies reconcile contradictory data on this compound’s antimicrobial vs. anticancer activity across studies?

- Methodological Answer :

- Dose-response profiling : Compare IC50 values in bacterial vs. mammalian cell models to assess selectivity .

- Mechanistic studies :

- ROS detection : Use DCFH-DA fluorescence to evaluate oxidative stress in cancer cells .

- Membrane permeability assays : SYTOX Green uptake in bacteria vs. eukaryotic cells .

- Structural analogs : Test derivatives with modified aryl groups (e.g., chloro vs. methoxy) to isolate activity drivers .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- ADMET prediction : SwissADME or ADMETlab to assess logP (target 2–3), aqueous solubility (>50 μM), and CYP inhibition .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound .

- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) for blood-brain barrier penetration potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.